

# theoretical calculations on ethynyl radical energetics

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An In-depth Technical Guide to the Theoretical Calculations of **Ethynyl** Radical ( $C_2H$ ) Energetics

## Introduction

The **ethynyl** radical ( $C_2H$ ) is a highly reactive chemical intermediate that plays a crucial role in a diverse range of chemical environments. It is recognized as a key species in the combustion of hydrocarbons, particularly in fuel-rich conditions, where it acts as a precursor to the formation of polyynes, polycyclic aromatic hydrocarbons (PAHs), and ultimately, soot.<sup>[1][2]</sup> Beyond terrestrial applications, the **ethynyl** radical is one of the most abundant polyatomic radicals in interstellar space and has been observed in various planetary atmospheres, making its study essential for astrochemical models.<sup>[1][2]</sup>

Hydrogen-atom abstraction is a dominant reaction pathway for the **ethynyl** radical, a tendency driven by the significant thermodynamic stability of the C-H bond formed in its product, acetylene ( $C_2H_2$ ).<sup>[1]</sup> Understanding the energetics and kinetics of these and other reactions involving  $C_2H$  is critical for accurately modeling complex chemical systems. This guide provides a detailed overview of the high-level theoretical methods employed to calculate the energetics of the **ethynyl** radical and summarizes key findings from recent computational studies.

## Theoretical Methodologies and Protocols

The accurate calculation of thermochemical data for open-shell species like the **ethynyl** radical requires sophisticated computational methods that can properly account for electron correlation

and avoid issues such as spin contamination.

## High-Accuracy *ab initio* Methods

To achieve sub-chemical accuracy ( $\leq 0.5 \text{ kcal mol}^{-1}$ ), researchers primarily employ high-level, wave function-based theories.<sup>[1][2][3]</sup> The "gold standard" is often the Coupled-Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T). For even higher accuracy, methods including full triple and even perturbative quadruple excitations, such as CCSDT(Q), are utilized.<sup>[1][2]</sup>

These methods are combined with large, flexible basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pV5Z), to accurately describe the electronic structure.<sup>[1][2]</sup> Explicitly correlated methods, like CCSD(T)-F12, are also used in conjunction with specialized basis sets (e.g., cc-pVTZ-F12) to accelerate the convergence of the results with respect to the basis set size.<sup>[1][2][4]</sup>

## Composite Thermochemical Protocols

Due to the high computational cost of these methods, a common strategy is the use of composite, or focal-point, approaches.<sup>[1][2]</sup> In this protocol, a baseline geometry optimization and harmonic vibrational frequency calculation are performed at a computationally less demanding level, such as B3LYP/6-311G\*\* or MP2/aug-cc-pVTZ.<sup>[1][2][5]</sup> Subsequently, a series of single-point energy calculations are performed with increasingly accurate methods and larger basis sets. The final energy is extrapolated to the complete basis set (CBS) limit and augmented with various additive corrections, including:

- Zero-Point Vibrational Energy (ZPVE): Corrects for the vibrational energy at 0 K.
- Core-Valence Correlation: Accounts for the correlation of core electrons.<sup>[1][2]</sup>
- Relativistic Effects: Important for high-accuracy calculations.
- Diagonal Born-Oppenheimer Correction (DBOC): Accounts for the finite mass of nuclei.<sup>[1]</sup>

## Density Functional Theory (DFT)

While less accurate for energetics than high-level coupled-cluster methods, Density Functional Theory (DFT) is a valuable tool for exploring potential energy surfaces and optimizing

geometries of larger molecules.<sup>[6]</sup> Functionals such as B3LYP and M06-2X are commonly used.<sup>[1][3][5]</sup> For open-shell radicals, it is crucial to use an unrestricted formalism (e.g., UB3LYP) or a restricted open-shell approach (ROHF) at the Hartree-Fock level to prevent significant spin contamination.<sup>[1][2]</sup>

## Kinetic Calculations

To understand reaction rates, theoretical kinetic models are employed. Canonical Transition State Theory (CVT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate rate constants over a wide range of temperatures and pressures.<sup>[3][5][6]</sup> These calculations rely on the accurate energetics of reactants, products, and, most importantly, the transition states connecting them. Tunneling corrections, often calculated using an Eckart model, are essential for reactions involving the transfer of a light atom like hydrogen.<sup>[2]</sup>

## Quantitative Energetic Data

The following tables summarize key energetic data from high-level theoretical calculations on **ethynyl** radical reactions. All energies are reported in kcal mol<sup>-1</sup>.

Table 1: Energetics of Hydrogen Abstraction Reactions ( $\text{C}_2\text{H} + \text{HX} \rightarrow \text{C}_2\text{H}_2 + \text{X}$ )

Reactant (HX)	Level of Theory	$\Delta H_0K$ (TS)	$\Delta H_0K$ (Reaction)	Reference
$\text{NH}_3$	CCSD(T)/6-311++G(3df,2p) + ZPE	-1.8	-26.6	[6]
$\text{CH}_3\text{OH}$ (H from OH)	CCSDT(Q)/CBS	-0.27	-32.32 (B3LYP)	[1]
$\text{CH}_3\text{OH}$ (H from $\text{CH}_3$ )	B3LYP/6-311++G(3df,2p)	-0.14	-38.45	[1]
trans-HONO	CCSDT(Q)/CBS	4.91	N/A	[1]
HNCO	High-Level Composite	2.19	N/A	[7]
$\text{C}_2\text{H}_4$	High-Level Composite	0.47	N/A	[7]

Note:  $\Delta H_0K$  (TS) is the 0 K enthalpy of the transition state relative to the separated reactants.  $\Delta H_0K$  (Reaction) is the overall reaction enthalpy at 0 K.

Table 2: Energetics of Other Reaction Pathways

Reaction	Pathway	Level of Theory	Relative Energy (kcal mol <sup>-1</sup> )	Species	Reference
$\text{C}_2\text{H} + \text{NH}_3$	Condensation	CCSD(T)/6-311++G(3df,2p) + ZPE	-6.1	Pre-association Complex	[6]
-7.6	Adduct (HCC-NH <sub>3</sub> )	[6]			
4.3	Transition State	[6]			
-14.2	Products (H <sub>2</sub> N-CCH + H)	[6]			
$\text{C}_2\text{H} + \text{C}_3\text{H}_4$ (Allene)	Addition/H-loss	CCSD(T)/cc-pVTZ//B3LYP	-20 to -36	Overall Exothermicity	[5]
$\text{C}_2\text{H} + \text{C}_3\text{H}_4$ (Methylacetylene)	Addition/CH <sub>3</sub> -loss	CCSD(T)/cc-pVTZ//B3LYP	-20 to -36	Overall Exothermicity	[5]

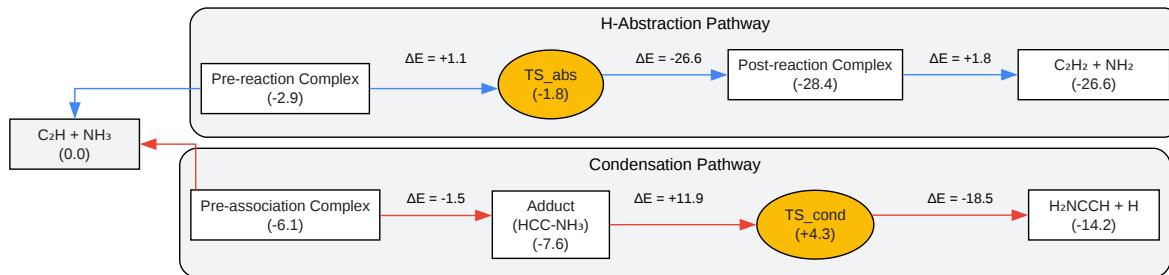
## Reaction Pathways and Visualizations

Theoretical calculations have elucidated several key reaction mechanisms for the **ethynyl** radical.

## Hydrogen Abstraction vs. Condensation: The $\text{C}_2\text{H} + \text{NH}_3$ Reaction

The reaction between the **ethynyl** radical and ammonia can proceed via two main channels: direct hydrogen abstraction to form acetylene and the amidogen radical ( $\text{NH}_2$ ), or a condensation pathway.[6] High-level calculations show that while an initial adduct in the condensation pathway is slightly more stable, the transition state for H-abstraction is submerged (below the energy of the reactants) and significantly lower than the barrier for the

subsequent step in the condensation channel.[6] This indicates that hydrogen abstraction is the dominant pathway at all temperatures.[6]

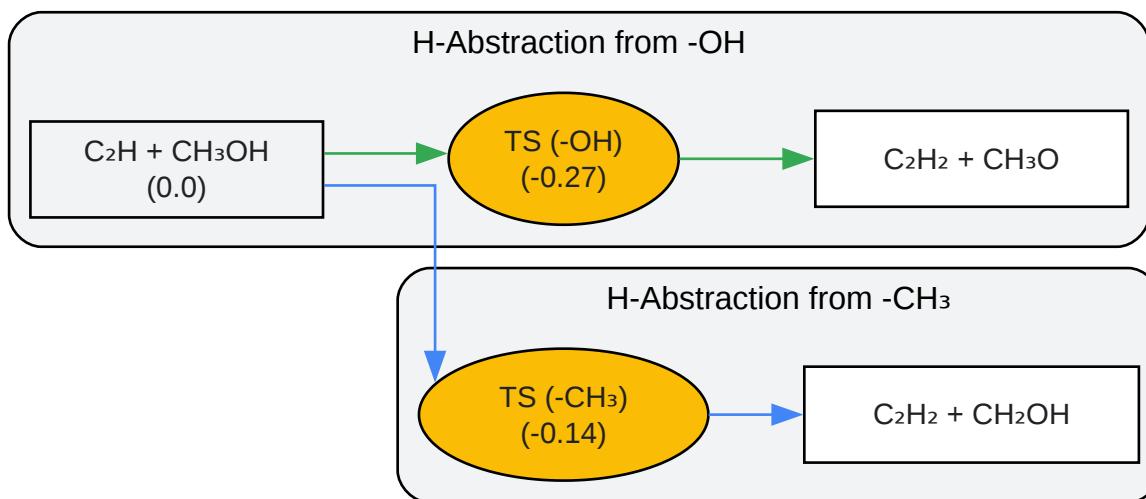


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$\text{C}_2\text{H} + \text{NH}_3$  reaction pathways (Energies in kcal/mol).[6]

## Site-Specific Hydrogen Abstraction: The $\text{C}_2\text{H} + \text{CH}_3\text{OH}$ Reaction

Methanol ( $\text{CH}_3\text{OH}$ ) presents two possible sites for hydrogen abstraction: the hydroxyl ( $-\text{OH}$ ) group and the methyl ( $-\text{CH}_3$ ) group.[1] Theoretical studies have investigated the potential energy surfaces for both pathways. It was found that both reaction channels proceed through submerged transition state barriers, indicating that these reactions will be rapid even at low temperatures.[1] The formation of  $\text{C}_2\text{H}_2 + \text{CH}_3\text{O}$  and  $\text{C}_2\text{H}_2 + \text{CH}_2\text{OH}$  were identified as the most favorable outcomes.[1][2]

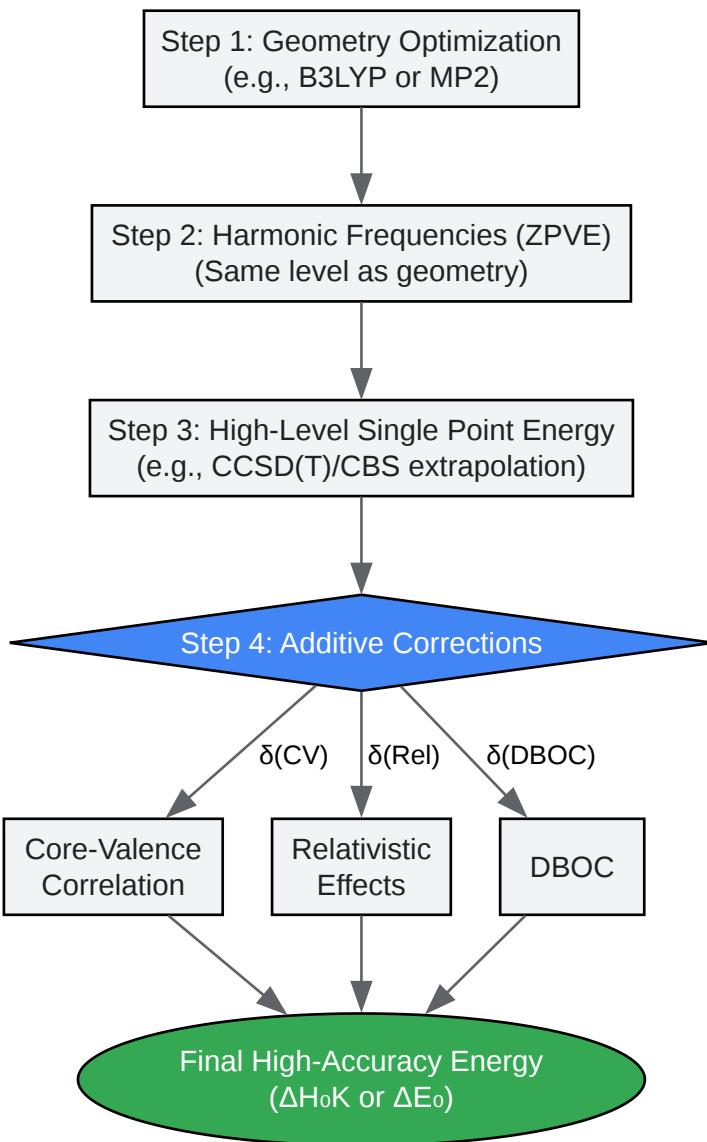


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H-abstraction pathways for  $\text{C}_2\text{H} + \text{CH}_3\text{OH}$  (Energies in kcal/mol).[\[1\]](#)

## General Workflow for High-Accuracy Energetics

The calculation of highly accurate thermochemical data follows a systematic and hierarchical workflow, often referred to as a composite model chemistry. This logical process ensures that all significant contributions to the total electronic energy are accounted for.

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Logical workflow for composite theoretical thermochemistry.

## Conclusion

Theoretical calculations provide indispensable insights into the energetics and reaction mechanisms of the **ethynyl** radical. Through the application of high-level ab initio methods and composite thermochemical protocols, researchers can predict reaction barriers and enthalpies with sub-kcal/mol accuracy.<sup>[1][2]</sup> Studies consistently show that hydrogen abstraction is a highly favorable, often barrierless or having a submerged barrier, reaction channel for C<sub>2</sub>H with a variety of molecules.<sup>[1][6]</sup> These computational results are vital for building accurate kinetic models used in combustion science, atmospheric chemistry, and astrochemistry, enabling a

deeper understanding of complex chemical environments where the **ethynyl** radical is a key player.

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